Valeric acid, 2,2,4,4-tetramethyl-, 3-morpholinopropyl ester, hydrochloride
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Overview
Description
Valeric acid, 2,2,4,4-tetramethyl-, 3-morpholinopropyl ester, hydrochloride is a chemical compound with the molecular formula C16-H31-N-O3.Cl-H and a molecular weight of 321.94 g/mol . This compound is a derivative of valeric acid, which is a straight-chain alkyl carboxylic acid. Valeric acid itself is known for its unpleasant odor and is found in the perennial flowering plant Valeriana officinalis .
Preparation Methods
The synthesis of valeric acid, 2,2,4,4-tetramethyl-, 3-morpholinopropyl ester, hydrochloride typically involves the esterification of valeric acid with 3-morpholinopropanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the product .
Chemical Reactions Analysis
Valeric acid, 2,2,4,4-tetramethyl-, 3-morpholinopropyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Scientific Research Applications
Valeric acid, 2,2,4,4-tetramethyl-, 3-morpholinopropyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of valeric acid, 2,2,4,4-tetramethyl-, 3-morpholinopropyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release valeric acid, which can then interact with cellular receptors and enzymes. The morpholine ring in the compound may also contribute to its biological activity by modulating neurotransmitter systems .
Comparison with Similar Compounds
Valeric acid, 2,2,4,4-tetramethyl-, 3-morpholinopropyl ester, hydrochloride can be compared with other similar compounds, such as:
Valeric acid, 2,2,4,4-tetramethyl-, 2-morpholinoethyl ester, hydrochloride: This compound has a similar structure but differs in the position of the morpholine ring.
Valeric acid, 2,2,4,4-tetramethyl-, 3-diethylaminopropyl ester, hydrochloride: This compound has a different amine group, which may affect its chemical and biological properties. The uniqueness of this compound lies in its specific ester and morpholine functionalities, which contribute to its distinct chemical and biological activities.
Properties
CAS No. |
33421-69-1 |
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Molecular Formula |
C16H32ClNO3 |
Molecular Weight |
321.9 g/mol |
IUPAC Name |
3-morpholin-4-ylpropyl 2,2,4,4-tetramethylpentanoate;hydrochloride |
InChI |
InChI=1S/C16H31NO3.ClH/c1-15(2,3)13-16(4,5)14(18)20-10-6-7-17-8-11-19-12-9-17;/h6-13H2,1-5H3;1H |
InChI Key |
XGTJNGWLPZOORC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C(=O)OCCCN1CCOCC1.Cl |
Origin of Product |
United States |
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